Pyr-His-Pro-AMC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

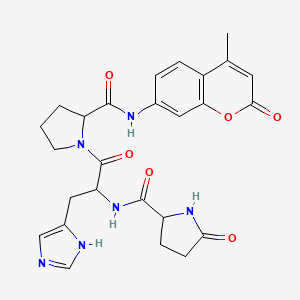

Pyr-His-Pro-AMC, also known as pyroglutamyl-histidyl-prolyl-7-amino-4-methylcoumarin, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly valuable in the study of enzyme kinetics and activity, especially for enzymes that cleave peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyr-His-Pro-AMC typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-purity reagents and stringent quality control measures ensures the production of high-quality peptide substrates.

Chemical Reactions Analysis

Types of Reactions

Pyr-His-Pro-AMC undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by specific enzymes, leading to the cleavage of the peptide bond.

Oxidation: Involving the amino acid residues, particularly histidine.

Substitution: Reactions involving the modification of the amino acid side chains.

Common Reagents and Conditions

Hydrolysis: Enzymes such as proteases are commonly used under physiological conditions (pH 7.4, 37°C).

Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.

Substitution: Various chemical reagents, such as acylating agents, can be used to modify the peptide.

Major Products

Hydrolysis: Produces individual amino acids or smaller peptide fragments.

Oxidation: Results in oxidized amino acid residues.

Substitution: Yields modified peptides with altered functional groups.

Scientific Research Applications

Pyr-His-Pro-AMC is widely used in scientific research due to its versatility and specificity. Some key applications include:

Enzyme Kinetics: Used to study the activity and kinetics of proteases and other peptide-cleaving enzymes.

Biochemical Assays: Employed in various assays to measure enzyme activity, including fluorescence-based assays.

Drug Development: Utilized in screening potential inhibitors of proteases, aiding in the development of therapeutic agents.

Diagnostic Tools: Incorporated in diagnostic assays to detect enzyme activity in clinical samples.

Mechanism of Action

Pyr-His-Pro-AMC functions as a substrate for specific enzymes, particularly proteases. The enzyme cleaves the peptide bond between the proline and 7-amino-4-methylcoumarin, releasing the fluorescent 7-amino-4-methylcoumarin. This fluorescence can be measured to determine enzyme activity. The molecular targets include the active sites of proteases, and the pathway involves the hydrolysis of the peptide bond.

Comparison with Similar Compounds

Similar Compounds

Pyr-RTKR-AMC: Another peptide substrate with a similar structure but different amino acid sequence.

TRH-AMC: A substrate used for studying thyrotropin-releasing hormone activity.

Uniqueness

Pyr-His-Pro-AMC is unique due to its specific amino acid sequence, which makes it an ideal substrate for certain proteases. Its high sensitivity and specificity in fluorescence-based assays make it a valuable tool in biochemical research.

Biological Activity

Pyr-His-Pro-AMC (Pyroglutamic-Histidine-Proline-Amido-4-methylcoumarin) is a fluorogenic peptide substrate that has garnered attention in biochemical research, particularly for its role in protease activity assays. This compound is significant due to its ability to facilitate the study of various proteases, including those involved in viral infections and other pathological conditions. Understanding its biological activity is crucial for developing therapeutic strategies and screening potential inhibitors.

This compound acts as a substrate for specific proteases, where the cleavage of the peptide bond releases the 7-amido-4-methylcoumarin (AMC) moiety. This release results in an increase in fluorescence, allowing researchers to monitor protease activity quantitatively. The mechanism is illustrated in the following reaction:

Protease Specificity

Research has shown that this compound is particularly effective for studying proteases such as Furin and West Nile virus (WNV) proteases. For instance, studies demonstrated that WNV efficiently cleaves this compound, making it a valuable tool for evaluating the enzymatic activity of this virus's protease .

Additionally, comparative studies have indicated that while this compound is useful, other substrates like Pyr-RTKR-AMC may offer different specificity profiles, which can be advantageous depending on the target protease .

Kinetic Parameters

The kinetic parameters of this compound cleavage by various proteases have been extensively studied. For example, the catalytic efficiency (kcat/Km) of WNV protease with this compound was found to be comparable to that with other standard substrates, indicating its effectiveness as a substrate in kinetic assays .

| Protease | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| WNV Protease | This compound | 150 | 10 | 15,000 |

| WNV Protease | Pyr-RTKR-AMC | 200 | 5 | 40,000 |

Inhibition Studies

Recent research focused on identifying inhibitors of Furin using this compound as a substrate. High-throughput screening revealed several compounds that effectively inhibited Furin activity more efficiently than traditional substrates. This approach highlights the utility of this compound in drug discovery contexts aimed at viral infections .

Application in SARS-CoV-2 Research

In light of the COVID-19 pandemic, this compound has been utilized to study the cleavage of viral glycoproteins by Furin, which plays a critical role in viral entry into host cells. The ability to monitor this process using fluorogenic substrates has provided insights into potential therapeutic targets for inhibiting SARS-CoV-2 .

Properties

Molecular Formula |

C26H28N6O6 |

|---|---|

Molecular Weight |

520.5 g/mol |

IUPAC Name |

N-[3-(1H-imidazol-5-yl)-1-[2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C26H28N6O6/c1-14-9-23(34)38-21-11-15(4-5-17(14)21)29-25(36)20-3-2-8-32(20)26(37)19(10-16-12-27-13-28-16)31-24(35)18-6-7-22(33)30-18/h4-5,9,11-13,18-20H,2-3,6-8,10H2,1H3,(H,27,28)(H,29,36)(H,30,33)(H,31,35) |

InChI Key |

MZUKTPVHFSNFMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.